Bienvenue dans la boutique en ligne BenchChem!

N-(2,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide

TRPV1 antagonist Pain research α-Fluoroacetamide SAR

This halogenated phenoxyacetamide features an α,α-difluoro motif that improves TRPV1 potency 3-fold over the parent amide. The 2,4-Cl₂ anilide and 3-CF₃ phenoxy groups define a steep SAR landscape where positional isomers (e.g., CAS 338792-05-5) do not recapitulate biological activity. For T3SS inhibitor development, its polyhalogenated scaffold provides multiple vectors for SAR expansion. Procure the exact CAS to ensure reproducible research outcomes in pain, bladder overactivity, and anti-virulence programs.

Molecular Formula C15H8Cl2F5NO2
Molecular Weight 400.13
CAS No. 338792-06-6
Cat. No. B2543301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide
CAS338792-06-6
Molecular FormulaC15H8Cl2F5NO2
Molecular Weight400.13
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(C(=O)NC2=C(C=C(C=C2)Cl)Cl)(F)F)C(F)(F)F
InChIInChI=1S/C15H8Cl2F5NO2/c16-9-4-5-12(11(17)7-9)23-13(24)15(21,22)25-10-3-1-2-8(6-10)14(18,19)20/h1-7H,(H,23,24)
InChIKeyGHEMKMSVOOYCEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide (CAS 338792-06-6): Structural Baseline and Procurement Context


N-(2,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide (CAS 338792-06-6) is a synthetic halogenated phenoxyacetamide featuring an α,α-difluoro substituent on the acetamide carbon, a 3-trifluoromethyl group on the phenoxy ring, and a 2,4-dichloro substitution pattern on the anilide phenyl ring. It belongs to a broader class of phenoxyacetamides that have been investigated as inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) [1] and as TRPV1 antagonists [2]. The compound is commercially catalogued as a research-grade building block, with a molecular formula of C₁₅H₈Cl₂F₅NO₂ and a molecular weight of 400.13 g/mol, intended for non-human, non-clinical research applications only .

Why In-Class N-Phenyl-phenoxyacetamides Cannot Simply Substitute for N-(2,4-Dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide (CAS 338792-06-6)


Direct substitution with other N-phenyl-phenoxyacetamide analogs is unreliable because this compound's α,α-difluoroacetamide motif, combined with its specific 2,4-dichloro and 3-trifluoromethyl substitution pattern, constitutes a distinct pharmacophore that modulates potency, target binding, and physicochemical properties in ways that closely related analogs do not recapitulate. Published SAR on the phenoxyacetamide scaffold demonstrates that small structural modifications—including halogen substitution pattern and the presence of α-fluorination—produce non-linear, additive effects on inhibitory activity, yielding optimized inhibitors with IC₅₀ values spanning from >100 µM to sub-micromolar ranges [1]. In the diarylalkyl amide TRPV1 antagonist series, introduction of the α,α-difluoro group improved potency 3-fold over the parent amide [2]. These steep SAR landscapes mean that even positional isomers (e.g., 3,4- vs. 2,4-dichloro) or des-fluoro analogs cannot be assumed to possess equivalent biological profiles, making targeted procurement of the exact CAS number essential for reproducible research outcomes.

Quantitative Differentiation Evidence for N-(2,4-Dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide (CAS 338792-06-6) vs. Comparators


α,α-Difluoro Substitution Enhances TRPV1 Antagonistic Potency 3-Fold Over Non-Fluorinated Parent Amide

In a direct head-to-head comparison within the diarylalkyl amide series, the α,α-difluoroacetamide analog (compound 53) exhibited an IC₅₀ of 0.058 µM against TRPV1 in a ⁴⁵Ca²⁺ uptake assay using rat DRG neurons, representing a 3-fold improvement in potency over the non-fluorinated parent amide analog 6 [1]. While compound 53 is not structurally identical to CAS 338792-06-6, both share the critical α,α-difluoroacetamide pharmacophore attached to an aromatic system. This class-level inference suggests that the α,α-difluoro substitution in CAS 338792-06-6 is likely to confer similarly enhanced target-binding properties compared to its non-fluorinated phenoxyacetamide counterparts. No direct TRPV1 data are currently available for CAS 338792-06-6 itself; users should verify target-specific activity in their own assays.

TRPV1 antagonist Pain research α-Fluoroacetamide SAR

Phenoxyacetamide Core Confers Potent T3SS Inhibition with Optimized Analogues Achieving Sub-Micromolar IC₅₀

A systematic SAR study of the phenoxyacetamide scaffold against the P. aeruginosa type III secretion system (T3SS) demonstrated that additive structural features can produce optimized inhibitors with IC₅₀ values below 1 µM [1]. The study established that the phenoxyacetamide core itself is a validated T3SS pharmacophore, with potency exquisitely sensitive to substituent identity and position. Specific IC₅₀ values for individual optimized compounds are reported in the primary paper (e.g., compound 187R and derivatives). While CAS 338792-06-6 was not directly tested in this study, its structural features—phenoxyacetamide backbone plus halogen-rich substitution—align with the most potent compound clusters identified. The in vivo efficacy of phenoxyacetamide T3SS inhibitors has been independently confirmed in a mouse abscess model, where treatment attenuated abscess formation and enhanced bacterial immune clearance [2]. Users should directly measure T3SS inhibitory activity of CAS 338792-06-6 to determine its potency within this established class.

Anti-virulence Pseudomonas aeruginosa Type III secretion system

Positional Isomerism of Dichloro Substitution Dictates Distinct Molecular Recognition Profiles vs. 3,4-Dichloro Isomer (CAS 338792-05-5)

The closest commercially available structural analog to CAS 338792-06-6 is its positional isomer, N-(3,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide (CAS 338792-05-5), which differs solely in the chlorine substitution pattern on the anilide ring (3,4- vs. 2,4-dichloro) [1]. The molecular formula and molecular weight (C₁₅H₈Cl₂F₅NO₂, MW 400.13) are identical between the two isomers. However, the distinct spatial orientation of the chlorine atoms alters the molecular electrostatic potential surface, hydrogen-bond acceptor geometry, and steric profile around the amide NH, all of which are critical for target binding. In closely related phenoxyacetamide SAR series, even single-atom positional changes on the aromatic ring have produced order-of-magnitude differences in IC₅₀ values [2]. No direct comparative biological data between these two specific isomers are publicly available. Procurement decisions between these isomers should be guided by molecular docking predictions or empirical screening against the intended biological target.

Positional isomer Structure-activity relationship Halogen bonding

Trifluoromethyl Substitution on Phenoxy Ring Enhances Lipophilicity and Metabolic Stability vs. Non-CF₃ Phenoxyacetamides

The presence of the 3-trifluoromethyl group on the phenoxy ring of CAS 338792-06-6 distinguishes it from simpler phenoxyacetamide analogs such as N-(2,4-dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide (CAS 672951-13-2, MW 332.1), which lacks the CF₃ substituent . The trifluoromethyl group is well-established in medicinal chemistry to increase lipophilicity (estimated ΔLogP ~+0.8–1.2 vs. non-CF₃ analog based on Hansch π constants for CF₃), enhance membrane permeability, and confer resistance to oxidative metabolism by cytochrome P450 enzymes [1]. These physicochemical advantages are class-level inferences that apply to the CF₃-substituted phenoxy ring in CAS 338792-06-6. No direct comparative LogP, solubility, or metabolic stability measurements for CAS 338792-06-6 versus its non-CF₃ analog are publicly available; these parameters should be determined experimentally for applications requiring pharmacokinetic profiling.

Lipophilicity Metabolic stability Fluorine chemistry

Phenoxyacetamide Class Demonstrates In Vivo Anti-Virulence Efficacy in P. aeruginosa Mouse Abscess Model

Phenoxyacetamide T3SS inhibitors have demonstrated statistically significant in vivo efficacy in a murine model of P. aeruginosa abscess formation. Treatment with phenoxyacetamide inhibitors attenuated abscess formation and enhanced bacterial clearance by host neutrophils, as quantified by reduced abscess sizes and bacterial burden measurements [1]. A P. aeruginosa strain engineered to be resistant to the phenoxyacetamide inhibitor fully restored abscess formation even in the presence of treatment, confirming on-target, T3SS-dependent efficacy. The study established that T3SS is not essential for abscess formation in neutropenic hosts but is critical in immunocompetent animals, defining the therapeutic window for anti-virulence intervention. While CAS 338792-06-6 was not the specific compound tested, its structural alignment with the phenoxyacetamide class supports its potential evaluation in similar in vivo models. Users must independently validate in vivo efficacy and pharmacokinetic suitability.

In vivo efficacy Anti-virulence therapy Neutrophil-mediated immunity

High-Impact Research and Industrial Application Scenarios for N-(2,4-Dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide (CAS 338792-06-6)


TRPV1 Antagonist Hit-to-Lead Optimization Leveraging α,α-Difluoroacetamide Potency Enhancement

Researchers developing novel TRPV1 antagonists for pain, bladder overactivity, or urinary incontinence indications can procure CAS 338792-06-6 as a structurally distinct analog to explore the SAR around the α,α-difluoroacetamide motif. The 3-fold potency enhancement observed with α,α-difluoro substitution in the diarylalkyl amide series [1] provides a quantitative benchmark for expected potency gains. The compound's unique combination of 2,4-dichloroanilide and 3-trifluoromethylphenoxy groups offers unexplored chemical space within the TRPV1 pharmacophore. Researchers should benchmark CAS 338792-06-6 in ⁴⁵Ca²⁺ uptake assays against known TRPV1 antagonists such as capsazepine or SB-705498 to establish its potency rank and selectivity profile.

Anti-Virulence Probe Development Targeting Pseudomonas aeruginosa T3SS for Multidrug-Resistant Infections

Given the validated in vivo efficacy of phenoxyacetamide T3SS inhibitors in attenuating P. aeruginosa abscess formation and enhancing immune-mediated bacterial clearance [1], CAS 338792-06-6 represents a novel structural analog for anti-virulence probe development. Its halogen-rich substitution pattern (2,4-Cl₂, 3-CF₃, α,α-F₂) provides multiple vectors for further SAR exploration. Researchers should evaluate T3SS inhibitory activity using established secretion and translocation assays, benchmark potency against published phenoxyacetamide inhibitors, and assess resistance profiles using pscF mutant strains known to confer resistance to the phenoxyacetamide class.

Building Block for Diversity-Oriented Synthesis of Halogenated Phenoxyacetamide Libraries

CAS 338792-06-6 serves as a versatile building block for constructing focused libraries of halogenated phenoxyacetamides. The presence of multiple halogen substituents (Cl, F, CF₃) provides synthetic handles for further derivatization through cross-coupling reactions, nucleophilic aromatic substitution, or amide modification. As catalogued by Key Organics (Product 6G-344S) [1], the compound is available for procurement in research quantities, enabling medicinal chemistry teams to rapidly access this specific chemotype for library synthesis without committing to custom synthesis timelines. The compound's differentiation from the 3,4-dichloro positional isomer (CAS 338792-05-5) ensures that both ortho- and meta-substitution patterns can be explored in parallel for comprehensive SAR coverage.

Physicochemical Property Benchmarking of Multi-Halogenated Drug-Like Scaffolds

For teams investigating the impact of polyhalogenation on drug-like properties, CAS 338792-06-6 offers a case study compound containing five halogen atoms (2× Cl, 2× F from CF₂, 3× F from CF₃) distributed across the molecule. The estimated LogP enhancement from the CF₃ group (~0.8–1.2 units vs. non-CF₃ analog) [1] provides a testable hypothesis for experimental LogP, solubility, and permeability determination. Researchers can use this compound as a calibration standard in high-throughput physicochemical profiling assays to correlate computed vs. measured properties across the halogenated phenoxyacetamide chemical space, generating data applicable to lead optimization of more advanced candidates.

Quote Request

Request a Quote for N-(2,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.